molecular formula C20H14O5 B2853666 4-(1-Benzofuran-2-yl)-6-(2-oxopropoxy)chromen-2-one CAS No. 898432-29-6

4-(1-Benzofuran-2-yl)-6-(2-oxopropoxy)chromen-2-one

Cat. No.: B2853666
CAS No.: 898432-29-6
M. Wt: 334.327
InChI Key: ZRZXNOXNJBGCBL-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-2-yl)-6-(2-oxopropoxy)chromen-2-one is a synthetic coumarin derivative featuring a benzofuran moiety at position 4 and a 2-oxopropoxy group at position 6. The 2-oxopropoxy substituent introduces a reactive ketone group, which may influence solubility, crystallinity, and biological activity.

Properties

IUPAC Name

4-(1-benzofuran-2-yl)-6-(2-oxopropoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O5/c1-12(21)11-23-14-6-7-18-15(9-14)16(10-20(22)25-18)19-8-13-4-2-3-5-17(13)24-19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZXNOXNJBGCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structure Differences

  • Target Compound : Chromen-2-one (coumarin) with ketone at position 2.
  • Chromen-4-one Analogs : E.g., 6-methoxy-2-(2-phenylethyl)chromen-4-one (), which has a ketone at position 4 and lacks the benzofuran group.
  • Pyrimidine Derivatives : E.g., compounds in (e.g., 4b–5c) feature pyrimidin-2-ol or pyrimidine-2-thiol cores instead of coumarin, with benzofuran or thiophene substituents.

Substituent Effects

  • Benzofuran vs.
  • 2-Oxopropoxy vs. Methoxy/Thiol : The 2-oxopropoxy group introduces a ketone, increasing polarity and hydrogen-bonding capacity relative to methoxy () or thiol () substituents.

Spectroscopic Characteristics

Table 2: Key Spectroscopic Data of Analogous Compounds

Compound IR (cm⁻¹) Notable NMR Signals (δ ppm)
4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4b) 3318 (OH), 1623 (C=N) ^1H: 2.42 (CH₃), 7.31–7.28 (ArH), 8.94 (NH₂)
4-(5-Bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol (5c) 688 (Ar-Br), 1623 (C=N) ^13C: 136.18 (C-S), 165.00 (C-NH₂)
6-Methoxy-2-(2-phenylethyl)chromen-4-one N/A SMILES: COC1=CC2=C(C=C1)OC(=CC2=O)CCC3=CC=CC=C3
Target Compound Predicted: ~1700 (C=O of 2-oxopropoxy) Expected: Benzofuran protons (~7.3–7.6), ketone carbon (~200 ppm)
  • IR Analysis : The target’s 2-oxopropoxy group should exhibit a strong C=O stretch (~1700 cm⁻¹), distinct from C=N (1623 cm⁻¹) in pyrimidine analogs .
  • NMR Trends : Benzofuran protons in analogs (e.g., 4b) resonate at δ 7.31–7.56, while chromen-4-one derivatives () show methoxy signals at δ ~3.8–4.0 .

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